molecular formula C25H25ClN2O B295174 1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine

1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine

Cat. No.: B295174
M. Wt: 404.9 g/mol
InChI Key: DOMNTEGSINKXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine, commonly known as TFMPP, is a synthetic drug that belongs to the piperazine family. It is a psychoactive substance that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, the scientific community has also shown interest in TFMPP due to its potential therapeutic applications.

Scientific Research Applications

TFMPP has been studied for its potential therapeutic applications in various fields such as psychiatry, neuroscience, and pharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and mood disorders. TFMPP has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonergic system by binding to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This results in the release of serotonin and other neurotransmitters, leading to the observed physiological and psychological effects.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, stimulation, and altered perception. TFMPP has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. It is also relatively stable and can be stored for long periods without significant degradation. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, TFMPP has been shown to have significant inter-individual variability in its effects, making it challenging to control for individual differences in experiments.

Future Directions

There are several future directions for the study of TFMPP. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety and mood disorders. Another direction is to study its effects on the serotonergic system in more detail to better understand its mechanism of action. Additionally, future studies could investigate the potential use of TFMPP in the treatment of drug addiction and withdrawal symptoms. Finally, more research is needed to understand the inter-individual variability in its effects and how this variability can be controlled for in experiments.
Conclusion
In conclusion, TFMPP is a synthetic drug that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, it also has potential therapeutic applications and has been studied for its effects on the serotonergic system. TFMPP has several advantages and limitations when used in lab experiments, and there are several future directions for its study. Overall, TFMPP is a promising area of research that could lead to new treatments for a range of disorders.

Synthesis Methods

TFMPP can be synthesized by the reaction of piperazine with 4-chloroacetophenone and benzhydryl chloride. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting product is then purified by recrystallization to obtain TFMPP in its pure form.

Properties

Molecular Formula

C25H25ClN2O

Molecular Weight

404.9 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C25H25ClN2O/c26-23-13-11-20(12-14-23)19-24(29)27-15-17-28(18-16-27)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2

InChI Key

DOMNTEGSINKXIO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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